Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide
Description
Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide is a sulfone derivative of tetrahydrothiophene with a long-chain octadecyloxy (C18H37O-) substituent at the 3-position. The compound’s structure comprises a saturated five-membered sulfur-containing ring, where the sulfur atom is oxidized to a sulfone group (1,1-dioxide), enhancing its polarity and stability.
Properties
CAS No. |
13415-41-3 |
|---|---|
Molecular Formula |
C22H44O3S |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
3-octadecoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C22H44O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-22-18-20-26(23,24)21-22/h22H,2-21H2,1H3 |
InChI Key |
MVFKZKKZEDBEOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the use of oxidizing agents such as hydrogen peroxide in the presence of trifluoroacetic acid to achieve the desired 1,1-dioxide functional group . Other oxidants like dimethyldioxirane and meta-chloroperoxybenzoic acid can also be employed to obtain the 1,1-dioxide product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidant and reaction conditions can be optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the parent thiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, trifluoroacetic acid, dimethyldioxirane, meta-chloroperoxybenzoic acid.
Reduction: Hydrogenation using transition metal catalysts.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state thiophene derivatives.
Reduction: Parent thiophene compound.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide involves its interaction with molecular targets and pathways. The presence of the 1,1-dioxide group can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Features
Key structural variations among thiophene 1,1-dioxide derivatives arise from substituent type, position, and chain length:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., octadecyloxy, methyl) reduce electrophilic reactivity but enhance thermal stability. Bromine substituents increase reactivity in substitution reactions .
- Ring Saturation : Fully saturated tetrahydro derivatives (e.g., octadecyloxy, methyl) exhibit reduced aromaticity compared to dihydro analogs, favoring Diels-Alder reactions .
Solubility and Physicochemical Behavior
- Octadecyloxy Derivative: The long alkyl chain renders it highly lipophilic, with negligible water solubility. Likely forms micelles in nonpolar solvents, making it suitable for surfactant applications .
- Methyl Derivative: Smaller substituent allows moderate solubility in polar solvents (e.g., ethanol, THF), facilitating use as a synthetic intermediate .
- Bromo Derivative : Moderate solubility in halogenated solvents (e.g., dichloromethane); reactivity limits stability in aqueous environments .
Research Findings and Trends
- Electronic Tuning : Substituents like octadecyloxy reduce the electron-deficiency of the sulfone group, altering optoelectronic properties. Stille coupling () enables precise functionalization for materials science applications .
- Theoretical Insights: Computational studies confirm the non-aromatic nature of thiophene dioxides, with reactivity influenced by substituent electronic effects. Octadecyloxy’s electron-donating character may slow Diels-Alder reactions compared to electron-withdrawing groups .
Biological Activity
Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Overview of Thiophene Derivatives
Thiophenes are sulfur-containing five-membered ring compounds known for their unique chemical properties. The compound features an octadecyloxy group and a 1,1-dioxide functional group, which may influence its biological interactions and therapeutic potential.
Synthesis of Thiophene Derivatives
The synthesis of thiophene derivatives typically involves oxidation reactions. For this compound, common methods include:
- Oxidation with Hydrogen Peroxide : This method often requires trifluoroacetic acid as a catalyst.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the thiophene ring, allowing for the introduction of various functional groups.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of thiophene derivatives. For instance, compounds structurally similar to this compound have shown significant antioxidant activity comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method in various studies, indicating that these compounds could be promising candidates for treating oxidative stress-related diseases .
Table 1: Antioxidant Activity Comparison
| Compound | TAC (Ascorbic Acid Equivalent) |
|---|---|
| Thiophene Derivative 1 | 0.85 mmol/g |
| Thiophene Derivative 2 | 0.78 mmol/g |
| Ascorbic Acid | 1.00 mmol/g |
Antibacterial Activity
Thiophene derivatives have also been evaluated for their antibacterial properties against various pathogens. Studies demonstrated that these compounds exhibited activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, as well as Gram-positive bacteria like Staphylococcus aureus. The mechanisms of action are believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antibacterial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| Klebsiella pneumoniae | 40 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : It may scavenge free radicals and inhibit lipid peroxidation.
- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis and function by interacting with key enzymes involved in these processes.
Case Studies
In one notable study involving molecular docking simulations, researchers investigated the binding affinity of thiophene derivatives to the Keap1 protein. This protein plays a crucial role in cellular antioxidant defense mechanisms. The results indicated that certain thiophene derivatives could effectively bind to Keap1, suggesting a potential pathway for enhancing cellular resistance to oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
